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molecular formula C18H21BrO2 B1356405 Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)- CAS No. 87477-67-6

Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)-

Cat. No. B1356405
M. Wt: 349.3 g/mol
InChI Key: HJQNLFKDLLAPBA-UHFFFAOYSA-N
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Patent
US04471116

Procedure details

4-Benzyloxyphenol and 1,5-dibromopentane were reacted under conditions described in Example 15 for 5 days. The crude product isolated by a toluene extraction, was distilled to give 1-benzyloxy-4-(5-bromopentoxy)benzene as an oil (88.9% pure by gas chromatography).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21]Br>C1(C)C=CC=CC=1>[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][C:12]([O:15][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][Br:16])=[CH:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCBr
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)OCCCCCBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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